

Valeraldehyde: A Comprehensive Technical Analysis of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of **valeraldehyde**, also known as pentanal. **Valeraldehyde** is a significant organic compound, finding applications as a flavoring agent, in fragrance formulations, and as a crucial intermediate in the synthesis of various chemicals, including pharmaceuticals and polymers. This document outlines its boiling and melting points, detailed experimental protocols for their determination, and a representative industrial synthesis workflow.

Physicochemical Data of Valeraldehyde

The boiling and melting points are critical parameters for the characterization and purification of **valeraldehyde**. These properties are summarized below.

Property	Value	Conditions
Boiling Point	102-103 °C	@ 760 mmHg
Melting Point	-92 °C	@ 760 mmHg

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for the verification of substance purity. The following are standard laboratory protocols for these measurements.

Determination of Boiling Point (Capillary Method)

The boiling point of **valeraldehyde** can be determined using the capillary method, which is suitable for small sample volumes.

Materials:

- Thiele tube or other heating bath (e.g., oil bath, aluminum block)
- Thermometer (calibrated)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Valeraldehyde sample
- Heat source (e.g., Bunsen burner, hot plate)
- Stand and clamp

Procedure:

- A small amount of the **valeraldehyde** sample is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the valeraldehyde in the test tube.
- The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The entire assembly is immersed in a heating bath (Thiele tube).
- The heating bath is gently and slowly heated.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This temperature is the boiling point of the liquid.[1]

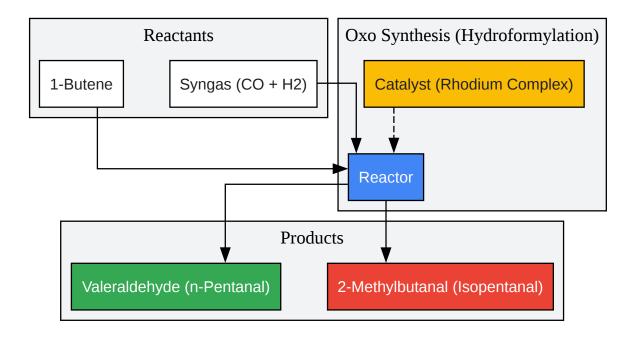
• The barometric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Melting Point

As **valeraldehyde** is a liquid at room temperature, its melting point is determined at sub-zero temperatures.

Materials:

- Melting point apparatus with a cooling stage or a cooled bath (e.g., dry ice/acetone slush bath)
- Thermometer (low-temperature, calibrated)
- Capillary tube
- Solidified valeraldehyde sample


Procedure:

- A small amount of liquid valeraldehyde is introduced into a capillary tube.
- The capillary tube is cooled significantly below the expected melting point to solidify the sample.
- The capillary tube is attached to a low-temperature thermometer and placed in a cooling bath or a melting point apparatus with a cooling function.
- The temperature of the bath or stage is allowed to rise slowly and uniformly (approximately 1-2°C per minute) as it warms towards the melting point.[2]
- The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range.
- The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Industrial Synthesis Workflow: The Oxo Process

Valeraldehyde is commercially produced through the hydroformylation of 1-butene, a process also known as the oxo synthesis. This catalytic process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen).

Click to download full resolution via product page

Caption: Workflow for the industrial synthesis of **valeraldehyde** via the oxo process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- To cite this document: BenchChem. [Valeraldehyde: A Comprehensive Technical Analysis of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050692#valeraldehyde-boiling-point-and-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com